molecular formula C8H8N2O3 B14838318 N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide

N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide

Cat. No.: B14838318
M. Wt: 180.16 g/mol
InChI Key: ARSRVQXYHNEEGY-UHFFFAOYSA-N
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Description

N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide: is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and an acetamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide typically involves the reaction of 4-formyl-6-hydroxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The formyl group can be reduced to form a hydroxymethyl group.

    Substitution: The acetamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-(4-Oxo-6-hydroxypyridin-2-YL)acetamide.

    Reduction: Formation of N-(4-Hydroxymethyl-6-hydroxypyridin-2-YL)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-(4-formyl-6-oxo-1H-pyridin-2-yl)acetamide

InChI

InChI=1S/C8H8N2O3/c1-5(12)9-7-2-6(4-11)3-8(13)10-7/h2-4H,1H3,(H2,9,10,12,13)

InChI Key

ARSRVQXYHNEEGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=O)N1)C=O

Origin of Product

United States

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